4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

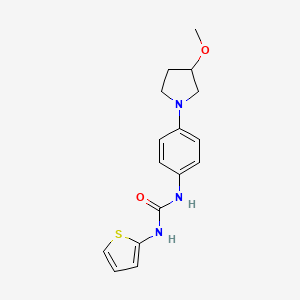

The compound “4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound . This ring is attached to a benzyl group and a piperidine ring, which is further substituted with a methoxy group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine was achieved by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . The product was then basified with potassium hydroxide .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(3-benzyl-1,2,4-oxadiazol-5-yl)aniline, has been confirmed using spectral analysis methods such as IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their connectivity .Chemical Reactions Analysis

The reactive O-N bond in the 1,2,4-oxadiazole ring can be reduced using molecular hydrogen to obtain amidine derivatives . In addition, the amino group of oxadiazoles can be acylated with various acid chlorides .科学的研究の応用

Antimicrobial Properties

A series of compounds related to 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine have been synthesized and evaluated for their antimicrobial activity. Studies have demonstrated that certain derivatives exhibit significant antimicrobial effectiveness against a variety of bacteria and fungi, suggesting their potential as antimicrobial agents. For instance, Kapadiya et al. (2020) synthesized derivatives that showed potency in antimicrobial activity against tested microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi (Kapadiya, Dubal, Bhola, & Dholaria, 2020). Similarly, Aziz‐ur‐Rehman et al. (2017) introduced derivatives exhibiting valuable antibacterial results (Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, & Ahmad, 2017).

Anticancer Applications

Compounds bearing the 1,3,4-oxadiazole motif, related to the target chemical structure, have been investigated for their anticancer activities. Salahuddin et al. (2014) conducted a study on 1,3,4-oxadiazole derivatives and evaluated them for in vitro anticancer activity, identifying compounds with moderate activity on breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Corrosion Inhibition

The corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives for mild steel in acidic environments have been explored, revealing their potential as corrosion inhibitors. Ammal, Prajila, and Joseph (2018) assessed the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, finding them effective in protecting mild steel in sulfuric acid (Ammal, Prajila, & Joseph, 2018).

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities. Given the broad spectrum of activities exhibited by oxadiazole derivatives , this compound could be investigated for potential applications in pharmaceuticals and agrochemical products. Additionally, its reactivity could be explored for the synthesis of new derivatives with enhanced properties.

作用機序

Target of Action

The compound “4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine” belongs to the oxadiazole class of compounds. Oxadiazoles have been widely studied for their valuable applications ranging from the pharmaceutical field to material science . They have been associated with various biological activities, including treatment of Alzheimer’s disease (AD), antibiotics, and antitumorals .

Mode of Action

Oxadiazoles are known to interact with various biological targets due to their wide reactivity .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Oxadiazoles in general have been found to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Oxadiazoles have been associated with a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

特性

IUPAC Name |

3-benzyl-5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-19-15(7-9-16-10-8-15)14-17-13(18-20-14)11-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESMTPXBTJCQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)C2=NC(=NO2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-methoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2604735.png)

![2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2604737.png)

![(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2604739.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2604742.png)

![5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B2604743.png)

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2604744.png)

![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2604746.png)

![1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2604747.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2604752.png)

![3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2604754.png)

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)